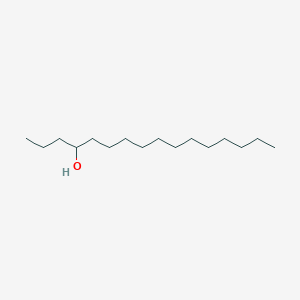

4-Hexadecanol

Description

Structure

3D Structure

Properties

IUPAC Name |

hexadecan-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H34O/c1-3-5-6-7-8-9-10-11-12-13-15-16(17)14-4-2/h16-17H,3-15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIMMILCKVYOFET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC(CCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H34O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50275100, DTXSID70865486 | |

| Record name | 4-Hexadecanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50275100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexadecan-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70865486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29354-98-1, 19781-43-2 | |

| Record name | Hexadecanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029354981 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hexadecanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50275100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Blueprint of Biocatalysis: An In-depth Technical Guide to 1-Hexadecanol Biosynthesis in Marine Bacteria

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of 1-hexadecanol biosynthesis in marine bacteria. Moving beyond a simple recitation of facts, this document delves into the core biochemical pathways, offers detailed experimental methodologies, and provides insights into the rationale behind key scientific choices, empowering researchers to not only understand but also innovate in this burgeoning field.

Introduction: The Marine Treasure of 1-Hexadecanol

1-Hexadecanol, a saturated 16-carbon fatty alcohol, holds significant value in the pharmaceutical, cosmetic, and biofuel industries. Its biocompatibility and specific chemical properties make it a sought-after ingredient. Marine bacteria, particularly species like Marinobacter aquaeolei VT8, have emerged as promising bio-factories for the sustainable production of 1-hexadecanol.[1][2] These microorganisms possess unique enzymatic machinery adapted to their saline environments, offering a robust platform for biotechnological applications.[3] This guide will illuminate the intricate processes governing the biosynthesis of this valuable long-chain fatty alcohol.

The Core Engine: Biosynthetic Pathways of 1-Hexadecanol

The biosynthesis of 1-hexadecanol in marine bacteria is intrinsically linked to the central fatty acid synthesis (FAS) pathway. The key enzymatic step that diverts the flow of fatty acids towards alcohol production is catalyzed by a class of enzymes known as fatty acyl-CoA reductases (FARs) .[2][4]

There are two primary routes for the enzymatic reduction of fatty acids to fatty alcohols in bacteria:

-

The Two-Step Pathway: This pathway involves the sequential action of two distinct enzymes. First, a fatty acyl-CoA or fatty acyl-ACP (acyl carrier protein) is reduced to a fatty aldehyde. Subsequently, a separate fatty aldehyde reductase catalyzes the reduction of the aldehyde to the final fatty alcohol product.[4]

-

The Single-Enzyme Pathway: Certain bacteria, including the well-studied marine bacterium Marinobacter aquaeolei VT8, possess a remarkable single, multi-functional enzyme that catalyzes the entire four-electron reduction of a fatty acyl-CoA directly to a fatty alcohol, without the release of a free fatty aldehyde intermediate.[2][5] This is particularly advantageous for metabolic engineering as it streamlines the process and avoids the potential toxicity of aldehyde intermediates. The enzyme from M. aquaeolei VT8, often referred to as Maqu_2220, has been a workhorse in synthetic biology for fatty alcohol production.[4]

The precursor for 1-hexadecanol is palmitoyl-CoA (C16:0-CoA), a product of the bacterial fatty acid synthesis pathway. The FAR enzyme exhibits substrate specificity, with the enzyme from M. aquaeolei VT8 showing a high affinity for palmitoyl-CoA.[2][5]

Experimental Methodologies: A Practical Guide

This section provides detailed, field-proven protocols for the study of 1-hexadecanol biosynthesis in marine bacteria. The causality behind experimental choices is emphasized to foster a deeper understanding and encourage protocol adaptation and troubleshooting.

Cultivation of Marinobacter aquaeolei VT8

Marinobacter aquaeolei VT8 is a moderately halophilic, mesophilic, and aerobic bacterium.[6][7] Proper cultivation is paramount for consistent and reproducible results.

Protocol: Cultivation of M. aquaeolei VT8

-

Media Preparation:

-

BACTO MARINE BROTH (DIFCO 2216) (DSMZ Medium 514): This is a standard and effective medium for routine cultivation.[6]

-

Dissolve the following in 1 L of distilled water:

-

NaCl: 19.45 g

-

MgCl₂: 5.9 g

-

Bacto Peptone: 5.0 g

-

Na₂SO₄: 3.24 g

-

CaCl₂: 1.8 g

-

Yeast Extract: 1.0 g

-

KCl: 0.55 g

-

NaHCO₃: 0.16 g

-

Fe(III) citrate: 0.1 g

-

KBr: 0.08 g

-

SrCl₂: 0.034 g

-

H₃BO₃: 0.022 g

-

Na₂HPO₄: 0.008 g

-

Na-silicate: 0.004 g

-

NaF: 0.0024 g

-

(NH₄)NO₃: 0.0016 g

-

-

-

HALOMONAS MEDIUM (DSMZ Medium 276): A slightly richer medium that can also be used.[6]

-

Dissolve the following in 1 L of distilled water:

-

NaCl: 80.0 g

-

MgSO₄ x 7H₂O: 20.0 g

-

Casamino acids: 7.5 g

-

Proteose peptone no. 3: 5.0 g

-

Na₃-citrate: 3.0 g

-

Yeast extract: 1.0 g

-

K₂HPO₄: 0.5 g

-

Fe(NH₄)₂(SO₄)₂ x 6H₂O: 0.05 g

-

-

-

-

Sterilization: Autoclave the prepared medium at 121°C for 15 minutes.

-

Inoculation: Inoculate the sterile medium with a fresh colony or a cryopreserved stock of M. aquaeolei VT8.

-

Incubation: Incubate the culture at 28-30°C with vigorous shaking (200-250 rpm) to ensure adequate aeration.[6][8]

-

Growth Monitoring: Monitor cell growth by measuring the optical density at 600 nm (OD₆₀₀).

Expert Insight: The choice of medium can influence the fatty acid profile of the bacteria. For metabolic studies, a defined minimal medium may be preferable to precisely control the carbon source and other nutrients. M. aquaeolei VT8 can utilize simple carbon sources like citrate and succinate.[1]

In Vitro Enzyme Assay for Fatty Acyl-CoA Reductase (FAR)

This protocol is designed to measure the activity of the FAR enzyme by monitoring the consumption of the NADPH cofactor.

Protocol: FAR Enzyme Assay

-

Enzyme Preparation:

-

Express and purify the FAR enzyme (e.g., from a recombinant E. coli strain). Standard protein purification techniques such as affinity chromatography can be employed.

-

-

Reaction Mixture Preparation (per reaction):

-

100 mM potassium phosphate buffer (pH 7.0)

-

200 µM NADPH

-

50 µM Palmitoyl-CoA (substrate)

-

Purified FAR enzyme (concentration to be optimized)

-

-

Assay Procedure:

-

Pre-warm the reaction mixture (without the enzyme) to the desired temperature (e.g., 30°C) in a spectrophotometer-compatible cuvette.

-

Initiate the reaction by adding the purified FAR enzyme.

-

Immediately monitor the decrease in absorbance at 340 nm (the wavelength at which NADPH absorbs light) over time using a spectrophotometer.

-

-

Data Analysis:

-

Calculate the rate of NADPH oxidation using the Beer-Lambert law (ε for NADPH at 340 nm is 6.22 mM⁻¹cm⁻¹).

-

Enzyme activity is typically expressed in units of nmol of NADPH consumed per minute per mg of protein.

-

Expert Insight: The substrate specificity of the FAR can be investigated by substituting palmitoyl-CoA with other fatty acyl-CoAs of varying chain lengths and saturation levels.[2] This provides valuable information for understanding the enzyme's function and for metabolic engineering efforts.

Extraction and Quantification of 1-Hexadecanol using GC-MS

This protocol details the extraction of 1-hexadecanol from bacterial cultures and its quantification using Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol: 1-Hexadecanol Extraction and GC-MS Analysis

-

Sample Preparation:

-

Harvest a known volume of bacterial culture by centrifugation.

-

Wash the cell pellet with a saline solution to remove residual medium components.

-

Lyophilize the cell pellet to obtain the dry cell weight.

-

-

Lipid Extraction:

-

To the dried cell pellet, add a known amount of an internal standard (e.g., heptadecanol) for accurate quantification.

-

Perform a Bligh-Dyer extraction using a mixture of chloroform, methanol, and water (typically in a 1:2:0.8 ratio, then adjusted to 2:2:1.8 after initial mixing). This method effectively extracts total lipids.

-

Vortex the mixture vigorously and centrifuge to separate the phases.

-

Carefully collect the lower organic (chloroform) phase containing the lipids.

-

-

Sample Derivatization (Optional but Recommended):

-

To improve the volatility and chromatographic properties of 1-hexadecanol, it can be derivatized to its trimethylsilyl (TMS) ether by reacting the extract with a silylating agent (e.g., BSTFA with 1% TMCS).

-

-

GC-MS Analysis:

-

Inject the derivatized (or underivatized) sample into a GC-MS system.

-

GC Conditions (Example):

-

Column: HP-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)

-

Carrier Gas: Helium

-

Oven Temperature Program: Start at 100°C, ramp to 280°C at 10°C/min, and hold for 10 minutes.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Scan Range: m/z 50-500

-

-

-

Data Analysis:

-

Identify the 1-hexadecanol peak based on its retention time and mass spectrum (comparison with an authentic standard).

-

Quantify the amount of 1-hexadecanol by comparing its peak area to that of the internal standard.

-

Expert Insight: The choice of internal standard is critical for accurate quantification. It should be a compound that is not naturally present in the sample and has similar chemical properties and extraction efficiency to the analyte.

Data Presentation and Interpretation

For clear comparison and interpretation of quantitative data, structured tables are highly recommended.

Table 1: Substrate Specificity of a Hypothetical Fatty Acyl-CoA Reductase

| Fatty Acyl-CoA Substrate | Chain Length | Relative Activity (%) |

| Myristoyl-CoA | C14:0 | 65 |

| Palmitoyl-CoA | C16:0 | 100 |

| Stearoyl-CoA | C18:0 | 40 |

| Oleoyl-CoA | C18:1 | 35 |

Table 2: 1-Hexadecanol Production in Engineered E. coli Strains

| Strain | Genetic Modification | 1-Hexadecanol Titer (mg/L) |

| Control | Empty Vector | < 1 |

| Strain A | Expressing Maqu_2220 | 150 |

| Strain B | Strain A + Overexpression of Acetyl-CoA Carboxylase | 250 |

| Strain C | Strain B + Deletion of β-oxidation pathway gene | 400 |

Conclusion and Future Perspectives

The study of 1-hexadecanol biosynthesis in marine bacteria is a dynamic field with immense potential. By understanding the fundamental biochemistry and mastering the experimental techniques outlined in this guide, researchers are well-equipped to explore the vast metabolic diversity of marine microorganisms. Future research will likely focus on the discovery of novel enzymes with enhanced catalytic properties, the optimization of microbial hosts through advanced metabolic engineering and synthetic biology approaches, and the development of scalable and economically viable bioprocesses for the sustainable production of 1-hexadecanol and other valuable oleochemicals.

References

-

Evaluation of two thioesterases from Marinobacter aquaeolei VT8: relationship to wax ester production. FEMS Microbiology Letters. [Link]

-

Genomic Potential of Marinobacter aquaeolei, a Biogeochemical “Opportunitroph”. National Institutes of Health. [Link]

-

Marinobacter nauticus VT8. BacDive. [Link]

-

BioAssay Systems Fatty Acyl-CoA Assay. BioAssay Systems. [Link]

-

Fatty alcohol biosynthesis pathways. ResearchGate. [Link]

-

Characterization of a fatty acyl-CoA reductase from Marinobacter aquaeolei VT8: a bacterial enzyme catalyzing the reduction of fatty acyl-CoA to fatty alcohol. PubMed. [Link]

-

Fatty acid hydrolysis of acyl marinobactin siderophores by Marinobacter acylases. PubMed. [Link]

-

Quantification of Bacterial Fatty Acids by Extraction and Methylation. National Institutes of Health. [Link]

-

EnzyFluo™ Fatty Acyl-CoA Assay Kit. BioAssay Systems. [Link]

-

Engineered pathway for fatty alcohol production in E. coli. ResearchGate. [Link]

-

KEGG PATHWAY: Fatty acid biosynthesis - Marinobacter nanhaiticus. KEGG. [Link]

-

Home - Marinobacter aquaeoloi. JGI Genome Portal. [Link]

-

Anaerobic Production of Medium-Chain Fatty Alcohols via a β-Reduction Pathway. National Institutes of Health. [Link]

-

Fatty Acyl-CoA Assay Kit. Creative Biolabs. [Link]

-

Fatty acid biosynthesis in actinomycetes. National Institutes of Health. [Link]

-

Control of Fatty Acid Synthesis in Bacteria. National Institutes of Health. [Link]

-

Characterization of a Fatty Acyl-CoA Reductase from Marinobacter aquaeolei VT8: A Bacterial Enzyme Catalyzing the Reduction of Fatty Acyl-CoA to Fatty Alcohol. ACS Publications. [Link]

-

GC-MS identification of 1-hexadecanol and 5-(Z)-dodecenoic acid in... ResearchGate. [Link]

-

Biosynthesis of Fatty Alcohols in Engineered Microbial Cell Factories: Advances and Limitations. FAO AGRIS. [Link]

-

Biosynthesis of Fatty Alcohols in Engineered Microbial Cell Factories. National Institutes of Health. [Link]

-

Industrial enzymes-producing marine bacteria from marine resources. National Institutes of Health. [Link]

Sources

- 1. Marinobacter Model System | Barney Bioproducts Lab [barneybioproductslab.cfans.umn.edu]

- 2. Characterization of a fatty acyl-CoA reductase from Marinobacter aquaeolei VT8: a bacterial enzyme catalyzing the reduction of fatty acyl-CoA to fatty alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. epa.gov [epa.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Marinobacter nauticus VT8 | DSM 11845, ATCC 700491, CIP 106100 | BacDiveID:474 [bacdive.dsmz.de]

- 7. genome.jgi.doe.gov [genome.jgi.doe.gov]

- 8. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to the Physicochemical Properties of Cetyl Alcohol Isomers

Abstract

This technical guide provides a comprehensive examination of the physicochemical properties of cetyl alcohol and its isomers. Designed for researchers, scientists, and drug development professionals, this document delves into the critical structure-property relationships that govern the functionality of these long-chain fatty alcohols in various applications. By synthesizing theoretical principles with validated experimental methodologies, this guide aims to serve as an essential resource for formulation science, materials characterization, and drug delivery systems development. We will explore how subtle variations in isomeric structure—from linear to branched forms—profoundly influence melting and boiling points, solubility profiles, density, viscosity, and surface activity, thereby dictating their performance as excipients and functional ingredients.

Introduction: The Significance of Isomeric Variation in C16 Alcohols

Cetyl alcohol, known systematically as 1-hexadecanol, is a 16-carbon fatty alcohol that has long been a staple in the pharmaceutical, cosmetic, and personal care industries.[1][2] Its prevalence is due to its versatile functions as an emollient, emulsifier, thickener, and stabilizer in a myriad of formulations.[3][4][5] However, the term "cetyl alcohol" in commercial and research contexts often refers to the primary linear isomer, 1-hexadecanol (CH₃(CH₂)₁₅OH).[6] The broader family of C₁₆H₃₄O isomers, encompassing both positional and branched-chain variants, presents a landscape of diverse physicochemical properties.

For the drug development professional, understanding these isomeric differences is not merely an academic exercise. The choice of a specific isomer can profoundly impact:

-

Product Stability: The melting point and crystalline structure of an isomer can affect the texture and thermal stability of creams and ointments.[7]

-

Bioavailability: The solubility of an active pharmaceutical ingredient (API) can be influenced by the isomeric form of the fatty alcohol used as a solubilizing agent.[3]

-

Manufacturing Processes: Properties like viscosity and density are critical for process control and scalability.

-

Sensory Characteristics: The emolliency and skin feel of a topical product are directly related to the properties of its fatty alcohol components.

This guide provides the foundational knowledge and practical methodologies required to characterize and leverage the unique properties of cetyl alcohol isomers.

Structural Overview: Beyond 1-Hexadecanol

Isomers are molecules that share the same molecular formula (C₁₆H₃₄O for cetyl alcohol) but differ in their atomic arrangement. This structural divergence is the root cause of their differing physicochemical behaviors.

-

Linear Isomer (n-Cetyl Alcohol): 1-Hexadecanol is the straight-chain primary alcohol. Its linear structure allows for efficient packing in the solid state, leading to strong van der Waals forces between adjacent molecules. This results in a relatively high melting point and a waxy solid texture at room temperature.[1]

-

Branched-Chain Isomers: The introduction of alkyl branches (e.g., methyl groups) along the carbon chain disrupts the orderly packing seen in the linear isomer. This disruption weakens the intermolecular van der Waals forces, which typically leads to lower melting points and boiling points. A common example is isocetyl alcohol.

-

Positional Isomers: The hydroxyl (-OH) group can be located at different positions along the 16-carbon chain (e.g., 2-hexadecanol, 3-hexadecanol). This shift in the polar head group's position alters the molecule's overall polarity and its ability to form hydrogen bonds, thereby affecting properties like solubility and surface activity.

Caption: Structural diversity within the C₁₆H₃₄O alcohol family.

Core Physicochemical Properties: A Comparative Analysis

The utility of a cetyl alcohol isomer in any application is dictated by its physical and chemical properties. This section details these key properties, explains the influence of isomeric structure, and provides standardized protocols for their determination.

Melting Point and Boiling Point

The transition from solid to liquid (melting) and liquid to gas (boiling) involves overcoming intermolecular forces.

-

Influence of Structure:

-

Linearity: Straight-chain isomers like 1-hexadecanol exhibit higher melting and boiling points due to their ability to pack closely, maximizing surface area contact and strengthening London dispersion forces.

-

Branching: The introduction of branches creates steric hindrance, preventing efficient molecular packing. This reduces the effective intermolecular forces, resulting in lower melting and boiling points.[8]

-

-OH Position: Moving the hydroxyl group from a terminal (primary) to an internal (secondary) position can slightly lower the boiling point due to steric hindrance around the polar group, which can affect hydrogen bonding efficiency.

-

Table 1: Thermal Properties of Cetyl Alcohol and Related Compounds

| Compound | CAS Number | Molecular Formula | Melting Point (°C) | Boiling Point (°C) |

|---|---|---|---|---|

| 1-Hexadecanol (Cetyl Alcohol) | 36653-82-4 | C₁₆H₃₄O | 48 - 51[3][4] | 343 - 345[3][8][9] |

| Cetearyl Alcohol (Mixture) | 67762-27-0 | C₁₆-C₁₈ Alcohols | 48 - 56[10] | ~330[11] |

| Stearyl Alcohol (C18) | 112-92-5 | C₁₈H₃₈O | 58 | 210 (at 15 mmHg) |

-

Expert Insight: The melting range of a substance provides clues about its purity. A sharp melting point (e.g., over a 1-2°C range) indicates high purity, whereas a broad melting range suggests the presence of impurities or a mixture of isomers.[12]

Experimental Protocol: Melting Point Determination by Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow between a sample and an inert reference as a function of temperature.[12] A phase transition like melting results in an endothermic peak, from which the onset temperature and peak maximum can be determined with high precision.[13][14]

Methodology:

-

Calibration: Calibrate the DSC instrument using a certified standard with a known melting point (e.g., Indium).

-

Sample Preparation: Accurately weigh 3-5 mg of the cetyl alcohol isomer into a hermetically sealed aluminum DSC pan. An empty, sealed pan is used as the reference.

-

Thermal Program:

-

Equilibrate the sample at 25°C.

-

Ramp the temperature from 25°C to 80°C at a controlled rate (e.g., 5-10°C/min) under an inert nitrogen atmosphere.[14]

-

Cool the sample back to 25°C.

-

Perform a second heating run under the same conditions to ensure a consistent thermal history.

-

-

Data Analysis: Analyze the thermogram from the second heating run. The melting point is typically reported as the onset temperature of the endothermic melting peak.

Caption: Workflow for Melting Point Determination using DSC.

Solubility

The solubility of a cetyl alcohol isomer is governed by the balance between its long, hydrophobic alkyl chain and its single, hydrophilic hydroxyl group.

-

Influence of Structure:

-

Water Solubility: All cetyl alcohol isomers are practically insoluble in water.[2][9][15][16][17] The dominant 16-carbon chain makes the molecule overwhelmingly nonpolar.

-

Organic Solvents: They are generally soluble in nonpolar organic solvents (e.g., ether, chloroform, benzene) and alcohols.[2][15][16][17][18]

-

Branching: Branched isomers tend to be more soluble in organic solvents than their linear counterparts. The irregular shape of branched molecules hinders efficient crystal lattice formation, making it easier for solvent molecules to surround and solvate them.

-

Table 2: Solubility Profile of 1-Hexadecanol

| Solvent | Solubility |

|---|---|

| Water | Insoluble[2][9][15][16][17] |

| Ethanol | Soluble[2][15][16][17] |

| Ether | Very Soluble[9][18] |

| Chloroform | Soluble[2][9][15][16][17] |

| Acetone | Soluble[18] |

Experimental Protocol: Thermodynamic Solubility Determination via Shake-Flask Method

Principle: The shake-flask method is the gold standard for determining equilibrium (thermodynamic) solubility.[19] It involves equilibrating an excess amount of the solute with the solvent over a prolonged period to achieve saturation.

Methodology:

-

Preparation: Add an excess amount of the solid cetyl alcohol isomer to a series of glass vials, each containing a known volume of the chosen solvent (e.g., ethanol). The excess solid ensures that saturation will be reached.

-

Equilibration: Seal the vials and place them in a temperature-controlled shaker bath (e.g., 25°C). Agitate the vials for an extended period (typically 24-48 hours) to allow the system to reach equilibrium.[20][21]

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed in the temperature bath for several hours to let the undissolved solid settle.

-

Sampling & Analysis: Carefully extract an aliquot from the clear, supernatant layer. The sample may need to be filtered (using a filter compatible with the solvent) or centrifuged to remove any suspended microparticles.[20][22]

-

Quantification: Dilute the aliquot appropriately and determine the concentration of the dissolved isomer using a suitable analytical technique, such as Gas Chromatography (GC) with a Flame Ionization Detector (FID).

-

Calculation: The measured concentration represents the saturation solubility of the isomer in that solvent at the specified temperature. The test should be performed in triplicate to ensure reproducibility.[21]

Density and Viscosity

Density relates to molecular packing in the liquid state, while viscosity describes a fluid's resistance to flow.

-

Influence of Structure:

-

Density: Linear isomers can pack more tightly than branched isomers, generally leading to a slightly higher density in the molten state. The density of 1-hexadecanol at 25°C is approximately 0.818 g/mL.[3][4]

-

Viscosity: The viscosity of molten fatty alcohols is influenced by intermolecular forces. The stronger van der Waals forces in linear isomers can lead to higher viscosity compared to their more spherical, branched counterparts. Cetyl alcohol is often used as a viscosity-enhancing agent in emulsions.[7]

-

Surface Activity

As amphiphilic molecules, cetyl alcohol isomers can orient themselves at interfaces (e.g., oil-water), reducing surface or interfacial tension. This property is fundamental to their role as emulsifiers and stabilizers.

-

Influence of Structure: The effectiveness of an isomer as a surface-active agent depends on its Hydrophilic-Lipophilic Balance (HLB).

-

-OH Position: Moving the hydroxyl group towards the center of the carbon chain (as in secondary alcohol isomers) can alter the HLB and impact emulsifying properties.

-

Branching: Branching in the hydrophobic tail can increase the cross-sectional area of the molecule at an interface, which can influence the stability and type of emulsion formed (e.g., oil-in-water vs. water-in-oil).

-

Experimental Protocol: Surface Tension Measurement by the Du Noüy Ring Method

Principle: This classic technique measures the force required to detach a platinum-iridium ring from the surface of a liquid.[23][24] This force is directly related to the surface tension of the liquid.[25]

Methodology:

-

Instrument Setup: Use a force tensiometer equipped with a Du Noüy ring. Ensure the platinum ring is meticulously cleaned (e.g., by flaming to red heat) to guarantee optimal wetting.

-

Sample Preparation: Place the liquid sample (e.g., a molten cetyl alcohol isomer) in a sample vessel on the instrument's stage.

-

Measurement:

-

Calculation: The tensiometer software automatically calculates the surface tension (γ) from the maximum measured force (F_max), the radius of the ring (R), and an applied correction factor (f) that accounts for the shape of the meniscus.

Impact of Isomerism on Pharmaceutical Applications

The choice between a linear or branched cetyl alcohol isomer is a critical decision in formulation development, driven by the desired final product characteristics.

-

Emulsions (Creams and Lotions):

-

Linear Isomers (1-Hexadecanol): Their higher melting point and ability to form ordered crystalline structures contribute to the viscosity and body of an emulsion.[7][28] They are excellent thickening agents and co-emulsifiers, forming a stabilizing network in the continuous phase.[5][28]

-

Branched Isomers (Isocetyl Alcohol): Being liquids at or near room temperature, they act as emollients with a lighter, less waxy skin feel. Their branched structure can disrupt the packing of other lipids in a formulation, leading to lower viscosity and improved spreadability.

-

-

Anhydrous Formulations (Ointments and Sticks):

-

In these systems, linear isomers like 1-hexadecanol are used to impart structure and increase the melting point, ensuring the product remains solid at room temperature but softens upon application to the skin.[28]

-

-

Drug Delivery:

-

The solubility of an API within a formulation's lipid phase can be modulated by the choice of isomer. A more liquid, branched isomer might provide a better solvent environment for some APIs compared to a solid, crystalline linear isomer. This can, in turn, affect the drug release profile from the formulation.

-

Conclusion

The physicochemical properties of cetyl alcohol isomers are not uniform; they are a direct consequence of their molecular architecture. Linearity promotes strong intermolecular forces, resulting in higher melting points and viscosity, making 1-hexadecanol an ideal structuring and thickening agent. Conversely, branching disrupts molecular packing, leading to lower melting points and a lighter sensory profile, positioning branched isomers as effective emollients. A thorough understanding and precise measurement of these properties are paramount for the rational design of stable, effective, and aesthetically pleasing pharmaceutical and cosmetic products. The experimental protocols detailed herein provide a robust framework for researchers to characterize these versatile excipients and unlock their full potential in advanced formulation design.

References

- Du Noüy ring method. (n.d.). In Wikipedia. Retrieved January 9, 2026.

- 1-Hexadecanol. (n.d.). Chem-Impex. Retrieved January 9, 2026.

- 1-Hexadecanol. (n.d.). LookChem. Retrieved January 9, 2026.

- Du Noüy ring method. (n.d.). KRÜSS Scientific. Retrieved January 9, 2026.

- Fatty Alcohols: Cetyl Alcohol & Cetearyl Alcohol. (2020, March 15). MakingSkincare. Retrieved January 9, 2026.

- 1-Hexadecanol | 36653-82-4. (n.d.). ChemicalBook. Retrieved January 9, 2026.

- 1-Hexadecanol = 99 36653-82-4. (n.d.). Sigma-Aldrich. Retrieved January 9, 2026.

- 1-HEXADECANOL. (n.d.).

- 1-Hexadecanol 95 36653-82-4. (n.d.). Sigma-Aldrich. Retrieved January 9, 2026.

- Surface tension measurement by Du Noüy ring method. (2020, August 18). Biolin Scientific. Retrieved January 9, 2026.

- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). (n.d.). Enamine. Retrieved January 9, 2026.

- 3 ways to measure surface tension. (2023, January 10). Biolin Scientific. Retrieved January 9, 2026.

- Surface and Interfacial tension [Part-3(b)] (Measurement of Surface and Interfacial tension: 3. Wilhelmy plate method 4. DuNouy ring method ). (n.d.). Slideshare. Retrieved January 9, 2026.

- Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024, December 9). Protocols.io. Retrieved January 9, 2026.

- 1-Hexadecanol. (n.d.). NMPPDB. Retrieved January 9, 2026.

- MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. (2018, August 31).

- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (n.d.). Dissolution Technologies. Retrieved January 9, 2026.

- Shake Flask Method Summary. (n.d.). BioAssay Systems. Retrieved January 9, 2026.

- 1-Hexadecanol. (n.d.).

- Cetyl Alcohol. (n.d.).

- Cetyl Alcohol. (n.d.). Amaris Chemical Solutions. Retrieved January 9, 2026.

- Cetyl alcohol | Solubility of Things. (n.d.). Solubility of Things. Retrieved January 9, 2026.

- CETYL ALCOHOL. (n.d.).

- Cetyl alcohol. (n.d.). In Wikipedia. Retrieved January 9, 2026.

- CETYL ALCOHOL. (n.d.). HENAN REFORTUNE INDUSTRIAL CO.,LTD. Retrieved January 9, 2026.

- DSC melting and solidification curves of four fatty alcohol raw materials. (n.d.).

- Cetyl Alcohol. (n.d.). Unicare Ingredients. Retrieved January 9, 2026.

- Cetyl alcohol. (n.d.). CAS Common Chemistry. Retrieved January 9, 2026.

- CETYL ALCOHOL. (n.d.).

- Showing Compound Cetyl alcohol (FDB003051). (2010, April 8). FooDB. Retrieved January 9, 2026.

- Cetearyl Alcohol TDS ENG. (n.d.). Avena Lab. Retrieved January 9, 2026.

- Cetyl Alcohol | 1-Hexadecanol. (2025, November 3). Cosmetic Ingredients Guide. Retrieved January 9, 2026.

- Differential scanning calorimetry. (n.d.). In Wikipedia. Retrieved January 9, 2026.

- Cetearyl alcohol CAS#: 67762-27-0. (n.d.). ChemicalBook. Retrieved January 9, 2026.

- Cetyl Alcohol. (2020, November 1). USP-NF. Retrieved January 9, 2026.

- Cetostearyl alcohol. (n.d.). In Wikipedia. Retrieved January 9, 2026.

- Cetyl alcohol. (n.d.). CAS Common Chemistry. Retrieved January 9, 2026.

- Differential scanning calorimetry for authentication of edible fats and oils–What can we learn from the past to face the current challenges?. (n.d.). NIH. Retrieved January 9, 2026.

- Determination of melting point of vegetable oils and fats by differential scanning calorimetry (DSC) technique. (n.d.). Grasas y Aceites. Retrieved January 9, 2026.

- A Comprehensive Evaluation of the Melting Points of Fatty Acids and Esters Determined by Differential Scanning Calorimetry. (2025, August 6).

Sources

- 1. nmppdb.com.ng [nmppdb.com.ng]

- 2. amarischemicalsolutions.com [amarischemicalsolutions.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 1-Hexadecanol | 36653-82-4 [chemicalbook.com]

- 5. chemical-product.com [chemical-product.com]

- 6. 1-Hexadecanol = 99 36653-82-4 [sigmaaldrich.com]

- 7. makingskincare.com [makingskincare.com]

- 8. Cetyl Alcohol [drugfuture.com]

- 9. Alcohols & Fatty Alcohols - Cetyl Alcohol [unicareingredients.com]

- 10. Cetostearyl alcohol - Wikipedia [en.wikipedia.org]

- 11. Cetearyl alcohol CAS#: 67762-27-0 [m.chemicalbook.com]

- 12. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. Differential scanning calorimetry for authentication of edible fats and oils–What can we learn from the past to face the current challenges? - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 1-Hexadecanol|lookchem [lookchem.com]

- 16. 1-Hexadecanol [bluewaterchem.com]

- 17. solubilityofthings.com [solubilityofthings.com]

- 18. Cetyl alcohol - Wikipedia [en.wikipedia.org]

- 19. dissolutiontech.com [dissolutiontech.com]

- 20. enamine.net [enamine.net]

- 21. downloads.regulations.gov [downloads.regulations.gov]

- 22. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 23. Du Noüy ring method - Wikipedia [en.wikipedia.org]

- 24. Du Noüy ring method | KRÜSS Scientific [kruss-scientific.com]

- 25. Surface and Interfacial tension [Part-3(b)] (Measurement of Surface and Interfacial tension: 3. Wilhelmy plate method 4. DuNouy ring method ) | PPTX [slideshare.net]

- 26. biolinscientific.com [biolinscientific.com]

- 27. biolinscientific.com [biolinscientific.com]

- 28. Cetyl Alcohol | 1-Hexadecanol | Cosmetic Ingredients Guide [ci.guide]

A Guide to the Spectroscopic Characterization of 4-Hexadecanol: A Predictive and Interpretive Approach

Introduction: Defining the Molecule and the Mission

In the landscape of pharmaceutical and materials science, the precise structural elucidation of long-chain aliphatic alcohols is fundamental to ensuring purity, understanding physicochemical properties, and guaranteeing batch-to-batch consistency. 4-Hexadecanol (C₁₆H₃₄O), a secondary alcohol, presents a unique analytical challenge compared to its more common primary isomer, 1-hexadecanol. The placement of the hydroxyl group at the C4 position introduces chirality and distinct structural nuances that require a multi-faceted spectroscopic approach for unambiguous confirmation.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the spectroscopic characterization of this compound. As experimental spectra for this specific isomer are not widely available in public databases, this document adopts a predictive and interpretive methodology. By grounding our analysis in the foundational principles of spectroscopy and data from analogous secondary alcohols, we will construct a detailed, expected spectroscopic profile. This approach not only serves as a benchmark for future experimental work but also deepens the understanding of structure-spectrum correlations, empowering scientists to confidently identify and characterize this molecule.

Our exploration will be built on three pillars of spectroscopic analysis: Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). We will detail the theoretical basis for expected results, provide field-proven experimental protocols, and demonstrate how an integrated analysis of the data culminates in a definitive structural confirmation.

Section 1: Infrared (IR) Spectroscopy - Probing Functional Groups

Expertise & Experience: The "Why" Behind the Method

Infrared spectroscopy is the quintessential first step in the structural analysis of an organic molecule. Its power lies in its ability to identify specific functional groups by detecting the vibrational frequencies of chemical bonds. For this compound, we are looking for definitive evidence of two key features: the hydroxyl (-OH) group and the long aliphatic (C-H) chain. The position of the C-O stretching vibration is particularly diagnostic, allowing for the crucial differentiation between primary, secondary, and tertiary alcohols.[1]

A secondary alcohol like this compound is expected to exhibit a C-O stretching absorption at a higher wavenumber (typically 1150-1075 cm⁻¹) compared to a primary alcohol (1075-1000 cm⁻¹).[1] This shift is due to the electronic and steric environment of the carbon-oxygen bond. This subtle but critical difference is a cornerstone of its IR-based identification.

Predicted IR Absorption Data for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity & Characteristics | Rationale |

| O-H Stretch | ~3600 (sharp, dilute) or ~3350 (broad, neat) | Strong | Indicates the presence of the hydroxyl group. The broadness in a neat sample is due to intermolecular hydrogen bonding.[2][3][4] |

| C-H Stretch (sp³) | 2850-2960 | Strong, Sharp | Characteristic of the numerous methylene (-CH₂) and methyl (-CH₃) groups in the long alkyl chain. |

| C-O Stretch | ~1120 | Strong to Medium | The position is highly indicative of a secondary alcohol, distinguishing it from the ~1050 cm⁻¹ peak of 1-Hexadecanol.[1] |

| O-H Bend | ~1350 | Medium, Broad | In-plane bending of the hydroxyl group, often coupled with C-H vibrations. |

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

This protocol is designed for rapid, reproducible analysis without extensive sample preparation.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is impeccably clean. Record a background spectrum of the clean, empty crystal. This is a critical step for data integrity as it subtracts interfering signals from the atmosphere (e.g., CO₂, H₂O).

-

Sample Application: Place a small amount of the this compound sample (a few milligrams of solid or a single drop if molten) directly onto the center of the ATR crystal.

-

Pressure Application: Lower the ATR press arm to apply consistent pressure, ensuring intimate contact between the sample and the crystal surface. Inconsistent pressure is a common source of poor reproducibility.

-

Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve an excellent signal-to-noise ratio.

-

Data Processing: The instrument software will automatically perform a background subtraction. Process the resulting spectrum to identify and label the key absorption peaks as detailed in the table above.

Workflow for FT-IR Analysis

Caption: General workflow for ATR-FT-IR analysis of this compound.

Section 2: Nuclear Magnetic Resonance (NMR) Spectroscopy - Mapping the Carbon-Hydrogen Framework

Expertise & Experience: The "Why" Behind the Method

NMR spectroscopy provides the most detailed structural information, offering a virtual map of the carbon and hydrogen atoms within the molecule. For this compound, ¹H and ¹³C NMR are indispensable for confirming the precise location of the hydroxyl group and verifying the connectivity of the alkyl chains.

-

¹H NMR will reveal the number of distinct proton environments, their electronic surroundings (chemical shift), the number of neighboring protons (splitting pattern or multiplicity), and their relative abundance (integration). The key signal to identify is the proton on the carbon bearing the hydroxyl group (-CHOH-).

-

¹³C NMR identifies the number of non-equivalent carbon environments. The carbon atom bonded to the electronegative oxygen (-CHOH-) will be significantly downfield-shifted into a characteristic region for secondary alcohols (typically 50-80 ppm).[2][3]

Predicted ¹H NMR Spectral Data for this compound (Solvent: CDCl₃, Reference: TMS)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale |

| -CH₃ (C16) | ~0.88 | Triplet (t) | 3H | Terminal methyl group of the long C12 chain, split by the adjacent -CH₂-. |

| -CH₃ (C1) | ~0.92 | Triplet (t) | 3H | Terminal methyl group of the C3 chain, split by the adjacent -CH₂-. |

| -(CH₂)ₙ- (bulk chain) | ~1.26 | Broad Multiplet | ~22H | Overlapping signals from the numerous methylene groups in the alkyl chains, far from the -OH group. |

| -CH₂- (C3 & C5) | ~1.4-1.6 | Multiplet | 4H | Methylene groups adjacent to the carbinol carbon are slightly deshielded. |

| -OH | ~1.5-3.0 (variable) | Broad Singlet (s) | 1H | The chemical shift is concentration and solvent-dependent. It typically does not couple with adjacent protons due to rapid chemical exchange.[5] |

| -CH(OH)- (C4) | ~3.6-3.8 | Multiplet (m) | 1H | The proton on the carbon attached to the electronegative oxygen is significantly deshielded. It is split by protons on C3 and C5.[5] |

Predicted ¹³C NMR Spectral Data for this compound (Solvent: CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| -CH₃ (C1 & C16) | ~14 | Standard chemical shift for terminal methyl carbons in a long alkyl chain. |

| -(CH₂)ₙ- (bulk chain) | ~22-32 | A cluster of peaks representing the repeating methylene units of the alkyl chains. |

| -CH₂- (C3 & C5) | ~37-40 | Carbons adjacent to the carbinol carbon are slightly deshielded. |

| -CH(OH)- (C4) | ~72-74 | The carbinol carbon is significantly deshielded by the attached oxygen, appearing in the characteristic range for secondary alcohols.[2][3] This is the key diagnostic signal. |

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Accurately weigh 10-20 mg of this compound and dissolve it in ~0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) inside a standard 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is standard for non-polar to moderately polar compounds and is cost-effective.

-

Internal Standard: Add a small amount of Tetramethylsilane (TMS) to the solution. TMS serves as the internal reference standard, defined as 0.00 ppm for both ¹H and ¹³C spectra. This ensures comparability of data across different instruments and experiments.

-

Instrument Setup: Place the NMR tube in the spectrometer. The instrument will be tuned and shimmed to optimize the magnetic field homogeneity, which is essential for achieving high-resolution spectra with sharp peaks.

-

¹H NMR Acquisition: Acquire the proton spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio and an appropriate relaxation delay to ensure accurate integration.

-

¹³C NMR Acquisition: Acquire the carbon spectrum. As the ¹³C isotope has a low natural abundance, a greater number of scans is required. Proton decoupling is used to simplify the spectrum to singlets for each unique carbon and to enhance the signal via the Nuclear Overhauser Effect (NOE).

Workflow for NMR Analysis

Caption: Standard workflow for acquiring ¹H and ¹³C NMR spectra of this compound.

Section 3: Mass Spectrometry (MS) - Determining Molecular Weight and Fragmentation

Expertise & Experience: The "Why" Behind the Method

Mass spectrometry provides two crucial pieces of information: the molecular weight of the compound and its fragmentation pattern, which acts as a structural fingerprint. For this compound, we expect to see a molecular ion peak (M⁺) corresponding to its molecular weight (242.44 g/mol ).

The most diagnostic fragmentation pathway for alcohols is alpha-cleavage , where the bond adjacent to the carbon bearing the -OH group is broken.[2][3] This cleavage is driven by the stability of the resulting oxygen-containing cation. Since this compound is an unsymmetrical secondary alcohol, alpha-cleavage can occur on either side of the C4 carbon, leading to two primary, highly informative fragment ions. Another common pathway is dehydration (loss of H₂O).[2][6]

Predicted Mass Spectrometry Data for this compound (Electron Ionization)

| m/z Value | Predicted Identity | Rationale |

| 242 | [M]⁺ | Molecular ion peak. May be weak or absent in long-chain alcohols due to facile fragmentation.[7] |

| 224 | [M - H₂O]⁺ | Result of dehydration, a common fragmentation pathway for alcohols.[6] |

| 199 | [M - C₃H₇]⁺ | Alpha-cleavage between C4 and C5, losing a propyl radical. The resulting fragment [CH₃(CH₂)₁₁CHOH]⁺ is a key diagnostic ion. |

| 73 | [M - C₁₂H₂₅]⁺ | Alpha-cleavage between C3 and C4, losing a dodecyl radical. The resulting fragment [CH(OH)CH₂CH₂CH₃]⁺ is the other key diagnostic ion. This is often the base peak. |

Diagram of Key Fragmentation Pathways

Caption: Predicted major fragmentation pathways for this compound under electron ionization.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the ideal technique as it separates the analyte from potential impurities before it enters the mass spectrometer.

-

Sample Preparation: Prepare a dilute solution of this compound (~1 mg/mL) in a volatile organic solvent such as hexane or ethyl acetate.

-

GC Method Setup:

-

Injection: Inject 1 µL of the sample solution into the GC inlet, typically heated to ~250°C. A split injection is used to prevent column overloading.

-

Column: Use a non-polar capillary column (e.g., DB-5ms) suitable for separating long-chain hydrocarbons.

-

Oven Program: Start at a low temperature (e.g., 100°C), then ramp the temperature at a controlled rate (e.g., 10°C/min) up to a high final temperature (e.g., 280°C). This ensures separation and elution of the analyte.

-

-

MS Method Setup:

-

Ionization: Use standard Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan a mass range from m/z 40 to 400 to ensure capture of all relevant fragment ions and the molecular ion.

-

Interface Temperature: The transfer line from the GC to the MS should be heated (e.g., 280°C) to prevent sample condensation.

-

-

Data Analysis: Identify the GC peak corresponding to this compound. Analyze the mass spectrum associated with this peak, identifying the molecular ion (if present) and the key fragment ions as predicted above.

Section 4: Integrated Analysis for Unambiguous Structural Verification

A single spectroscopic technique is rarely sufficient for absolute structural confirmation. The true power of this characterization lies in the synthesis of all data points.

-

Establish the Functional Group: The strong, broad IR absorption at ~3350 cm⁻¹ and the C-O stretch at ~1120 cm⁻¹ provide conclusive evidence of a secondary alcohol.

-

Confirm the Molecular Weight: The MS data, even if the molecular ion at m/z 242 is weak, is corroborated by the dehydration peak at m/z 224.

-

Pinpoint the -OH Location: The MS fragmentation pattern is the most direct evidence for the C4 position. The presence of both m/z 199 and m/z 73 fragments is only possible if the hydroxyl group is at C4. Cleavage at any other position would yield a different set of fragment ions.

-

Verify the Carbon-Hydrogen Framework: The ¹H and ¹³C NMR spectra confirm the overall structure. The ¹H NMR shows the deshielded proton at ~3.7 ppm, confirming a -CHOH- environment. The ¹³C NMR shows the carbinol carbon at ~73 ppm, consistent with a secondary alcohol. Furthermore, the integration and splitting patterns in the ¹H NMR and the number of signals in the ¹³C NMR must be consistent with the C16 chain containing a hydroxyl group at the C4 position.

By integrating these complementary data sets, a self-validating and definitive structural assignment for this compound can be achieved, effectively distinguishing it from all other isomers and potential impurities.

References

-

OpenStax. (2023, September 20). 17.11 Spectroscopy of Alcohols and Phenols. In Organic Chemistry. Retrieved January 12, 2026, from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0003424). Retrieved January 12, 2026, from [Link]

-

The Good Scents Company. (n.d.). Hexadecan-1-ol. Retrieved January 12, 2026, from [Link]

-

Biological Magnetic Resonance Bank. (n.d.). bmse000487 1-Hexadecanol. Retrieved January 12, 2026, from [Link]

-

NC State University Libraries. (n.d.). 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved January 12, 2026, from [Link]

-

Smith, B. C. (2017, April 1). Alcohols—The Rest of the Story. Spectroscopy Online. Retrieved January 12, 2026, from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved January 12, 2026, from [Link]

-

Chemistry LibreTexts. (2020, May 30). 13.4: Spectroscopy of Alcohols. Retrieved January 12, 2026, from [Link]

-

Chemistry LibreTexts. (2022, October 4). 3.1.12: Spectroscopy of Alcohols and Phenols. Retrieved January 12, 2026, from [Link]

-

LookChem. (n.d.). 1-Hexadecanol. Retrieved January 12, 2026, from [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 75 MHz, H2O, predicted) (NP0246219). Retrieved January 12, 2026, from [Link]

-

ChemComplete. (2019, September 19). Mass Spectroscopy: Alcohol Fragmentation Patterns [Video]. YouTube. Retrieved January 12, 2026, from [Link]

-

Wikipedia. (n.d.). Cetyl alcohol. Retrieved January 12, 2026, from [Link]

-

University of Wisconsin. (n.d.). 13C NMR Chemical Shifts. In Organic Chemistry Data. Retrieved January 12, 2026, from [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 151 MHz, H2O, predicted) (NP0221862). Retrieved January 12, 2026, from [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved January 12, 2026, from [Link]

-

Science Ready. (2023, October 24). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry [Video]. YouTube. Retrieved January 12, 2026, from [Link]

-

Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Retrieved January 12, 2026, from [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved January 12, 2026, from [Link]

-

University of Wisconsin. (n.d.). 1H NMR Chemical Shifts. In Organic Chemistry Data. Retrieved January 12, 2026, from [Link]

-

NIST. (n.d.). 1-Hexadecanol, acetate. In NIST Chemistry WebBook. Retrieved January 12, 2026, from [Link]

-

NIST. (n.d.). 1-Hexadecanol. In NIST Chemistry WebBook. Retrieved January 12, 2026, from [Link]

Sources

- 1. spectroscopyonline.com [spectroscopyonline.com]

- 2. 17.11 Spectroscopy of Alcohols and Phenols - Organic Chemistry | OpenStax [openstax.org]

- 3. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. m.youtube.com [m.youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

The Sourcing and Isolation of Palmityl Alcohol: A Technical Guide for Scientific Professionals

An In-Depth Examination of Natural Feedstocks and Extraction Methodologies for a Versatile C16 Fatty Alcohol

Abstract

Palmityl alcohol, also known as cetyl alcohol or 1-hexadecanol, is a C16 fatty alcohol with the chemical formula CH3(CH2)15OH.[1] It is a waxy, white solid at room temperature with a faint odor.[1] This long-chain alcohol finds extensive application in the pharmaceutical, cosmetic, and food industries as an emollient, emulsifier, thickener, and opacifier.[2] Historically, it was first isolated from sperm whale oil, but contemporary production relies on sustainable natural and synthetic sources.[1] This technical guide provides a comprehensive overview of the natural origins of palmityl alcohol and details the primary methodologies for its extraction and purification, with a focus on techniques relevant to researchers, scientists, and professionals in drug development.

Natural Occurrence of Palmityl Alcohol

Palmityl alcohol is ubiquitous in nature, found in a diverse array of plant and animal sources, typically as a component of waxes and esters.[3][4]

Plant-Based Sources

The most significant and commercially viable sources of palmityl alcohol are vegetable oils, particularly palm oil and coconut oil.[4] In these oils, the alcohol exists in the form of triglycerides, which are esters of glycerol and fatty acids, including palmitic acid.[5][6] Other notable plant sources include:

-

Shea Butter: Extracted from the nuts of the shea tree, it contains fatty acids that can yield cetyl alcohol.[4]

-

Jojoba Oil: This liquid wax is composed of esters that can be processed to produce fatty alcohols.[4]

-

Carnauba Wax and Candelilla Wax: These plant-derived waxes contain wax esters with long-chain alcohols, including those in the C26-C34 range, and can be a source of higher alcohols.[7]

-

Sugarcane: The epicuticular wax of sugarcane contains 1-octacosanol, a longer-chain fatty alcohol, and byproducts from sugar refining, such as press mud, can be a source for extracting these valuable compounds.[8]

Animal-Derived Sources

Historically, the primary source of cetyl alcohol was spermaceti, a waxy substance found in the head of sperm whales, where it is present mainly as cetyl palmitate. Due to conservation efforts and the availability of sustainable alternatives, this source is no longer commercially used. Other animal-derived sources include:

-

Tallow: Rendered animal fat, particularly from beef or mutton, contains triglycerides that can be processed to yield fatty alcohols like cetyl and stearyl alcohol.[4]

-

Beeswax: Produced by honeybees, beeswax is composed of various esters that can be converted into fatty alcohols.[3][4]

-

Wool Grease: Lanolin, the grease from sheep's wool, contains higher alcohols in the form of wax esters and represents a minor commercial source.[7]

Microbial Production

Emerging biotechnological approaches are exploring the use of engineered microorganisms for the production of fatty alcohols.[9] Genetically modified strains of E. coli have been developed to synthesize cetearyl alcohol (a mixture of cetyl and stearyl alcohol) through fermentation, offering a potentially sustainable and controlled production route.[10] This method utilizes glucose as a carbon source and can achieve high purity.[10]

Extraction and Purification Methodologies

The extraction of palmityl alcohol from its natural sources primarily involves the chemical transformation of triglycerides and wax esters, followed by purification.

Saponification and Reduction of Fatty Acids

A prevalent industrial method for producing palmityl alcohol is through the reduction of palmitic acid, which is obtained from palm oil. This process typically involves two key stages: saponification and subsequent reduction.

2.1.1. Saponification of Triglycerides

Saponification is the alkaline hydrolysis of an ester.[5][11] In the context of palmityl alcohol extraction from vegetable oils or animal fats, triglycerides are treated with a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), to yield glycerol and the sodium or potassium salts of fatty acids (soap).[6][12]

-

Mechanism: The hydroxide ion (OH-) from the base performs a nucleophilic attack on the carbonyl carbon of the ester bond in the triglyceride.[5] This leads to the formation of a tetrahedral intermediate which then collapses, breaking the ester bond and releasing glycerol and fatty acid salts.[5][12]

2.1.2. Acidification and Isolation of Palmitic Acid

The resulting soap is then treated with a strong acid, such as hydrochloric acid (HCl), to neutralize the fatty acid salts and produce the free fatty acids, including palmitic acid.[11]

2.1.3. Reduction of Palmitic Acid

The isolated palmitic acid is then reduced to palmityl alcohol. This can be achieved through catalytic hydrogenation, where the fatty acid reacts with hydrogen gas under high pressure and temperature in the presence of a catalyst.[3]

Direct Hydrogenolysis of Triglycerides or Fatty Acid Esters

A more direct route involves the high-pressure hydrogenation of triglycerides or their transesterified products (fatty acid methyl esters - FAMEs).[13]

-

Process: In this method, the feedstock (e.g., palm oil) is reacted with hydrogen gas in the presence of a catalyst, which cleaves the ester bonds and reduces the carboxyl group directly to a hydroxyl group, yielding fatty alcohols and glycerol.[13] This process can be carried out in a slurry phase or a fixed-bed reactor.[13]

Extraction from Waxes

For sources like beeswax or plant waxes, the extraction process involves the saponification of wax esters to liberate the fatty alcohols and fatty acids.[7] The subsequent separation and purification steps are crucial to isolate the desired palmityl alcohol.

Purification Techniques

Following the primary extraction and conversion processes, the crude palmityl alcohol must be purified. Common purification methods include:

-

Distillation: Fractional distillation is used to separate fatty alcohols of different chain lengths based on their boiling points.[3][13]

-

Crystallization: This technique is employed to purify the alcohol by dissolving it in a suitable solvent and then allowing it to crystallize upon cooling, leaving impurities in the solution.

Experimental Protocols

Protocol 1: Laboratory-Scale Saponification of a Triglyceride Source

This protocol outlines a general procedure for the saponification of a triglyceride-rich source like palm oil to yield fatty acid salts.

Materials:

-

Palm oil (or other triglyceride source)

-

Sodium hydroxide (NaOH)

-

Ethanol (95%)

-

Distilled water

-

Beaker, heating mantle, reflux condenser, stirring bar

Procedure:

-

In a beaker, dissolve a calculated amount of NaOH in a mixture of water and ethanol to create an ethanolic lye solution.

-

Add the palm oil to a round-bottom flask equipped with a stirring bar and a reflux condenser.

-

Slowly add the ethanolic lye solution to the oil while stirring.

-

Heat the mixture to reflux using a heating mantle and maintain reflux for approximately 1-2 hours, or until the reaction is complete (indicated by the disappearance of oil droplets).

-

Allow the mixture to cool. The resulting product is a mixture of glycerol and sodium palmitate (soap).

-

To isolate the fatty acids, the soap can be dissolved in warm water and then acidified with a strong acid like HCl until the fatty acids precipitate out.

-

The precipitated fatty acids can then be filtered, washed with cold water, and dried.

Protocol 2: Purification by Recrystallization

This protocol describes the purification of crude palmityl alcohol.

Materials:

-

Crude palmityl alcohol

-

Acetone (or other suitable solvent)

-

Erlenmeyer flask, hot plate, ice bath, Buchner funnel, filter paper

Procedure:

-

Place the crude palmityl alcohol in an Erlenmeyer flask.

-

Add a minimal amount of acetone and gently heat the mixture on a hot plate while stirring until the solid is completely dissolved.

-

Remove the flask from the heat and allow it to cool slowly to room temperature.

-

Once at room temperature, place the flask in an ice bath to induce further crystallization.

-

Collect the purified crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of ice-cold acetone.

-

Allow the crystals to air dry or dry in a vacuum oven.

Data Presentation

Table 1: Comparison of Natural Sources of Palmityl Alcohol and its Precursors

| Source | Primary Component | Typical Form of Palmityl Moiety | Key Extraction Method |

| Palm Oil | Triglycerides | Palmitic Acid Ester | Saponification followed by reduction or direct hydrogenolysis |

| Coconut Oil | Triglycerides | Palmitic Acid Ester | Saponification followed by reduction or direct hydrogenolysis |

| Spermaceti (Historical) | Wax Esters | Cetyl Palmitate | Saponification |

| Tallow | Triglycerides | Palmitic Acid Ester | Saponification followed by reduction or direct hydrogenolysis |

| Beeswax | Wax Esters | Various Fatty Alcohol Esters | Saponification |

| Engineered Microbes | N/A | Direct synthesis | Fermentation and downstream processing |

Visualization of Workflows

Diagram: Saponification-Based Extraction of Palmityl Alcohol

Caption: Workflow for Palmityl Alcohol Extraction via Saponification.

Diagram: Direct Hydrogenolysis Extraction Workflow

Caption: Direct Hydrogenolysis Workflow for Palmityl Alcohol Production.

Conclusion

Palmityl alcohol is a valuable chemical compound with widespread applications, sourced predominantly from natural fats and oils. The primary methods for its extraction and production, saponification followed by reduction and direct hydrogenolysis, are well-established industrial processes. As the demand for sustainable and bio-based products grows, microbial fermentation presents a promising alternative for the future production of palmityl alcohol. A thorough understanding of these natural sources and extraction methodologies is essential for researchers and professionals in optimizing its production and application in various scientific and industrial fields.

References

-

Saponification - Wikipedia. Wikipedia.

-

PALMITYL ALCOHOL - Ataman Kimya. Ataman Kimya.

-

Saponification | Research Starters - EBSCO. EBSCO.

-

Saponification is the hydrolysis of an ester with NaOH or KOH to give alcohol and sodium or potassium salt of the acid. - BYJU'S. BYJU'S.

-

Natural Fatty Alcohol: A Deep Dive into Origins, Benefits, and Applications - Jiuan Chemical. Jiuan Chemical.

-

Saponification of Fats and Oils - Coach VNA Academy. Coach VNA Academy.

-

Approaching Chemistry: Saponification of a Triglyceride - Echemi. Echemi.

-

Cetyl Alcohol: Skin Friendly Ingredient - Learn Canyon. Learn Canyon.

-

CETYL ALCOHOL - Ataman Kimya. Ataman Kimya.

-

Cetyl Alcohol or 1-Hexadecanol BP Ph Eur USP NF EP IP Manufacturers - Anmol Chemicals. Anmol Chemicals.

-

Fatty alcohol production: an opportunity of bioprocess. Society of Chemical Industry and John Wiley & Sons, Ltd.

-

Buy Cetyl Alcohol from Brenntag The Netherlands suppliers | 36653-82-4. Brenntag.

-

Cetyl alcohol - Wikipedia. Wikipedia.

-

Biosynthesis of Fatty Alcohols in Engineered Microbial Cell Factories - PubMed Central. National Center for Biotechnology Information.

-

Palmitoleyl Alcohol Overview | PDF | Ester | Catalysis - Scribd. Scribd.

-

Specifications, SDS of Cetyl Alcohol or 1-Hexadecanol Manufacturers. Mubychem.

-

Novel and sustainable synthesis of cetearyl alcohol using fermentation technology - BIRAC. BIRAC.

-

Alcohol consumption abundant in the natural world, study finds - The Guardian. The Guardian.

-

Organic Extraction, Purification and Evaluation of Long Chain Fatty Alcohol from Saccharum officinarum of Sugar Refinery Waste for Human Wellness - Impactfactor. Impactfactor.

Sources

- 1. Cetyl alcohol - Wikipedia [en.wikipedia.org]

- 2. Cetyl Alcohol or 1-Hexadecanol BP Ph Eur USP NF EP IP Manufacturers [anmol.org]

- 3. Buy Cetyl Alcohol from Brenntag The Netherlands suppliers | 36653-82-4 | Brenntag [brenntag.com]

- 4. jiuanchemical.com [jiuanchemical.com]

- 5. coachvnaacademy.com [coachvnaacademy.com]

- 6. byjus.com [byjus.com]

- 7. scribd.com [scribd.com]

- 8. impactfactor.org [impactfactor.org]

- 9. Biosynthesis of Fatty Alcohols in Engineered Microbial Cell Factories: Advances and Limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. birac.nic.in [birac.nic.in]

- 11. Saponification - Wikipedia [en.wikipedia.org]

- 12. Saponification | Research Starters | EBSCO Research [ebsco.com]

- 13. dbsrv.lib.buu.ac.th [dbsrv.lib.buu.ac.th]

An In-depth Technical Guide to the Thermal Decomposition Products of 1-Hexadecanol

Abstract

1-Hexadecanol, a long-chain fatty alcohol also known as cetyl alcohol, is a versatile compound utilized across the pharmaceutical, cosmetic, and industrial sectors. Its thermal stability is a critical parameter influencing its application in formulations subjected to heat, such as in creams, lotions, and as a phase change material. This technical guide provides a comprehensive overview of the thermal decomposition products of 1-hexadecanol under both inert (pyrolysis) and oxidative atmospheres. We will delve into the underlying reaction mechanisms, the array of resulting chemical species, and the analytical methodologies employed for their characterization. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the thermal behavior of this important excipient.

Introduction: Thermal Stability of 1-Hexadecanol

1-Hexadecanol [CH₃(CH₂)₁₅OH] is a white, waxy solid at room temperature with a melting point of approximately 49.3 °C and a boiling point of 344 °C. Its thermal stability is a key factor in its wide range of applications. While generally stable under typical storage and formulation conditions, exposure to elevated temperatures can initiate decomposition, leading to the formation of a complex mixture of products. The nature and distribution of these products are highly dependent on the temperature, heating rate, and the chemical environment (inert or oxidative).

Thermogravimetric analysis (TGA) of long-chain fatty alcohols, such as the closely related stearyl alcohol, indicates that thermal decomposition generally commences at temperatures above 150°C. For instance, stearyl alcohol shows a decomposition temperature of 239.8 °C[1]. The decomposition of 1-hexadecanol is expected to occur in a similar temperature range. Understanding the products of this decomposition is crucial for predicting potential degradation pathways in finished products and for ensuring the safety and efficacy of formulations.

Decomposition in an Inert Atmosphere (Pyrolysis)

In the absence of oxygen, the thermal decomposition of 1-hexadecanol proceeds primarily through two main pathways: dehydration and carbon-carbon bond cleavage.

Primary Decomposition: Dehydration to 1-Hexadecene

The initial and most favorable decomposition pathway for primary alcohols at lower pyrolysis temperatures is the elimination of a water molecule to form an alkene. In the case of 1-hexadecanol, this results in the formation of 1-hexadecene. This reaction is an example of an elimination reaction, which can proceed through a concerted E2 or a stepwise E1 mechanism, often facilitated by acidic sites on reactor surfaces.

The overall dehydration reaction is as follows:

CH₃(CH₂)₁₄CH₂OH → CH₃(CH₂)₁₃CH=CH₂ + H₂O

Secondary Decomposition: Pyrolysis of the Hydrocarbon Chain

At higher temperatures, the long hydrocarbon chain of both the parent alcohol and the resulting 1-hexadecene undergoes homolytic cleavage of C-C bonds, initiating a free-radical chain reaction. This process is analogous to the pyrolysis of long-chain alkanes like hexadecane.[2][3][4][5][6]

The pyrolysis of hexadecane, studied in the temperature range of 700 to 780 °C, primarily yields a mixture of smaller 1-alkenes and alkanes.[2][3] The dominant products are ethene and propene, with their concentrations increasing with higher temperatures and longer residence times.[2] The key steps in this free-radical mechanism include:

-

Initiation: Homolytic cleavage of a C-C bond to form two alkyl radicals.

-

Propagation: Hydrogen abstraction and β-scission of the alkyl radicals to form smaller alkenes and new radicals.

-

Termination: Combination of two radicals to form a stable molecule.

Based on these established mechanisms for long-chain alkane pyrolysis, the secondary decomposition of 1-hexadecanol is expected to produce a complex mixture of hydrocarbons.

| Product Class | Specific Examples | Formation Pathway |

| Short-chain Alkenes | Ethene, Propene, 1-Butene, 1-Pentene, 1-Hexene | β-scission of larger alkyl radicals.[2][4] |

| Short-chain Alkanes | Methane, Ethane, Propane | Hydrogen abstraction by small alkyl radicals.[2] |

| Dienes | 1,3-Butadiene, Propadiene | Secondary reactions of alkenes.[3] |

| Aromatics | Benzene | Cyclization and dehydrogenation reactions at high temperatures.[3] |

| Hydrogen | H₂ | Dehydrogenation reactions.[3] |

| Coke | Solid Carbonaceous residue | Extensive polymerization and dehydrogenation at severe conditions.[3] |

Decomposition in an Oxidative Atmosphere

In the presence of oxygen, the thermal decomposition of 1-hexadecanol is significantly different and more complex, involving a cascade of oxidation reactions.

Initial Oxidation Products

The primary alcohol functional group is susceptible to oxidation, especially at elevated temperatures. The initial oxidation product is the corresponding aldehyde, hexadecanal. This can be further oxidized to a carboxylic acid, hexadecanoic acid (palmitic acid).

CH₃(CH₂)₁₄CH₂OH + [O] → CH₃(CH₂)₁₄CHO + H₂O CH₃(CH₂)₁₄CHO + [O] → CH₃(CH₂)₁₄COOH

These oxidation reactions can be initiated by various oxidizing agents and are accelerated by heat.[7][8][9][10] The mechanisms generally involve the formation of a good leaving group on the oxygen, followed by the removal of a proton from the adjacent carbon.[8]

Auto-oxidation of the Hydrocarbon Chain

The long alkyl chain of 1-hexadecanol can also undergo auto-oxidation, a free-radical chain reaction involving atmospheric oxygen. This process leads to the formation of hydroperoxides, which can then decompose to a variety of oxygenated products, including ketones, shorter-chain aldehydes, and carboxylic acids.

Complete Combustion

At sufficiently high temperatures and with an ample supply of oxygen, 1-hexadecanol will undergo complete combustion to produce carbon dioxide and water. In cases of incomplete combustion, carbon monoxide will also be a significant product.

CH₃(CH₂)₁₅OH + 24O₂ → 16CO₂ + 17H₂O

| Product Class | Specific Examples | Formation Pathway |

| Aldehydes | Hexadecanal, Shorter-chain aldehydes | Oxidation of the primary alcohol group, auto-oxidation of the alkyl chain. |

| Carboxylic Acids | Hexadecanoic acid, Shorter-chain carboxylic acids | Oxidation of aldehydes, auto-oxidation of the alkyl chain. |

| Ketones | Various positional isomers | Auto-oxidation of the alkyl chain. |

| Carbon Monoxide | CO | Incomplete combustion. |

| Carbon Dioxide | CO₂ | Complete combustion. |

| Water | H₂O | Dehydration, Oxidation, Combustion. |

Analytical Methodologies for Characterization

A variety of analytical techniques are employed to identify and quantify the thermal decomposition products of 1-hexadecanol.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is a powerful technique for analyzing the products of thermal decomposition in an inert atmosphere. A small sample is rapidly heated to a specific temperature in the pyrolyzer, and the resulting volatile and semi-volatile fragments are separated by gas chromatography and identified by mass spectrometry.

Experimental Protocol: Py-GC-MS Analysis of 1-Hexadecanol

-

Sample Preparation: Accurately weigh approximately 0.1-0.5 mg of 1-hexadecanol into a pyrolysis sample cup.

-

Pyrolysis: Place the sample cup into the pyrolyzer. Set the pyrolysis temperature (e.g., 700 °C) and time (e.g., 15 seconds).

-

Gas Chromatography: The pyrolyzates are swept into the GC column by an inert carrier gas (e.g., Helium).

-

Column: A non-polar or medium-polarity column (e.g., 5% phenyl-methylpolysiloxane) is typically used.

-

Temperature Program: A temperature gradient is employed to separate the components, for example, an initial temperature of 40 °C held for 2 minutes, then ramped to 300 °C at 10 °C/min.

-

-

Mass Spectrometry: The eluting compounds are ionized (typically by electron ionization at 70 eV) and the resulting mass spectra are recorded.

-

Data Analysis: The individual components are identified by comparing their mass spectra to a reference library (e.g., NIST).

Thermogravimetric Analysis coupled with Fourier Transform Infrared Spectroscopy (TGA-FTIR)

TGA-FTIR provides real-time information about the gaseous products evolved during thermal decomposition. As the sample is heated in the TGA, the evolved gases are transferred to an FTIR gas cell, where their infrared spectra are continuously recorded. This allows for the identification of functional groups and small molecules (e.g., H₂O, CO₂, CO, short-chain hydrocarbons) as a function of temperature.

Conclusion

The thermal decomposition of 1-hexadecanol is a multifaceted process that yields a diverse range of chemical products depending on the prevailing conditions. In inert atmospheres, the primary decomposition pathway is dehydration to 1-hexadecene, followed by the pyrolytic cleavage of the hydrocarbon chain at higher temperatures to produce a mixture of smaller alkanes and alkenes. In the presence of oxygen, oxidation of the alcohol functional group leads to the formation of hexadecanal and hexadecanoic acid, while auto-oxidation of the alkyl chain and combustion at higher temperatures produce a complex array of oxygenated compounds, ultimately leading to carbon dioxide and water. A thorough understanding of these decomposition pathways and products, facilitated by advanced analytical techniques such as Py-GC-MS and TGA-FTIR, is paramount for ensuring the stability, safety, and performance of 1-hexadecanol in its myriad applications.

References

- Barteková, E., & Bajus, M. (1997). Pyrolysis of Hexadecane.

- Payne, A. M., Spiekermann, K. A., & Green, W. H. (2018). Detailed Reaction Mechanism for 350-400 C Pyrolysis of an Alkane, Aromatic, and Long-Chain Alkylaromatic Mixture. Energy & Fuels, 32(5), 5783-5795.

-

Sci-Hub. (n.d.). Pyrolysis of Hexadecane. Retrieved from [Link]

- Al-Shahrani, S., et al. (2021). Characterization and Reliability of Caprylic Acid-Stearyl Alcohol Binary Mixture as Phase Change Material for a Cold Energy Storage System.

-

Allen, P. (n.d.). Pyrolysis Of Hydrocarbons Alkanes. Retrieved from [Link]